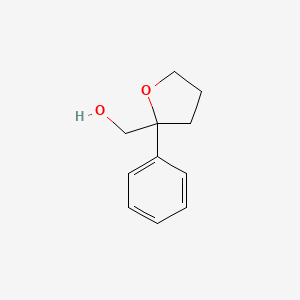

(2-Phenyloxolan-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-phenyloxolan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQECMZVGOYNIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenyloxolan 2 Yl Methanol and Analogous Structures

Strategies for Oxolane Ring Formation and Stereocontrol

The construction of the oxolane ring with specific stereochemistry at its substituents is a cornerstone of synthesizing molecules like (2-Phenyloxolan-2-yl)methanol. Methodologies often hinge on intramolecular cyclization reactions and the application of asymmetric synthesis principles to control the spatial arrangement of atoms.

Cyclization Reactions in Oxolane Synthesis

Intramolecular cyclization is a primary strategy for forming the tetrahydrofuran (B95107) ring. A common approach involves the cyclodehydration of 1,4-diols. For precursors of (2-Phenyloxolan-2-yl)methanol, this would typically involve the cyclization of a 1-phenyl-1,4-pentanediol derivative. Various catalytic systems have been developed to promote this transformation efficiently. For instance, iron-based catalysts, such as ferrocenium (B1229745) hexafluorophosphate (B91526) and ferrocenium tetrafluoroborate, have been shown to be active in the cyclization of diols like 4-methyl-1-phenyl-1,4-pentanediol to the corresponding tetrahydrofuran derivatives. semanticscholar.org These reactions are typically carried out by heating the diol with a catalytic amount of the iron complex in a solvent like dichloromethane. semanticscholar.org

Iridium complexes have also been employed for the cyclodehydration of 1,4-diols. Cationic N-heterocyclic carbene (NHC)-Ir(III) complexes can effectively catalyze the cyclization of substrates like 1-phenyl-1,4-pentanediol to yield the corresponding 2-methyl-5-phenyl-tetrahydrofuran. researchgate.net These reactions often proceed in good yields and can be promoted under relatively mild conditions. researchgate.net

Another method for the cyclization of 1,4-diols involves the use of dimethyl carbonate in the presence of a base. This approach provides a high-yielding and selective synthesis of five-membered cyclic ethers. The reaction proceeds via methoxycarbonylation of a hydroxyl group, followed by an intramolecular cyclization, and has been shown to preserve the stereochemistry of the starting material. organic-chemistry.org

The following table summarizes representative examples of diol cyclization to form oxolane rings.

| Starting Diol | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1-Phenyl-1,4-pentanediol | NHC-Ir(III) complex | 2-Methyl-5-phenyl-tetrahydrofuran | 91 | researchgate.net |

| 1,4-Pentanediol | [HO-EtMIm][OTf] | Tetrahydropyran | 91 | semanticscholar.org |

| 1,4-Butanediol | Dimethyl carbonate, NaOMe | Tetrahydrofuran | Quantitative | organic-chemistry.org |

| 4-Methyl-1-phenyl-1,4-pentanediol | Ferrocenium hexafluorophosphate | 2,5-Dimethyl-2-phenyl-tetrahydrofuran | Cyclization Observed | semanticscholar.org |

This table presents data from various sources and may not represent a direct comparative study.

Asymmetric Synthesis Approaches for Chiral Oxolanes

Achieving stereocontrol in the synthesis of oxolanes is crucial for accessing specific enantiomers or diastereomers of compounds like (2-Phenyloxolan-2-yl)methanol. Asymmetric synthesis, which favors the formation of a specific stereoisomer, is a key area of research in this field. cdnsciencepub.com

One powerful strategy is the catalytic asymmetric 1,4-addition reaction. This method can be used to construct the stereochemical framework of the oxolane ring with high enantioselectivity. For instance, the synthesis of a precursor to [(2R,5S)-5-phenyloxolan-2-yl]methanamine, a close analog, can begin with the reaction of a phenylboronic acid derivative and a γ,δ-unsaturated carbonyl compound. The use of a chiral rhodium catalyst, often in conjunction with ligands like (R)-BINAP, can lead to enantiomeric excesses greater than 90% for the desired (2R,5S) configuration. nih.gov

Another approach involves the enantioselective reduction of β-haloketones, which can be followed by intramolecular cyclization to yield chiral oxetanes. renyi.hu While demonstrated for four-membered rings, this principle can be extended to the synthesis of five-membered oxolanes. The use of chiral reducing agents, such as lithium borohydride (B1222165) modified with chiral ligands, allows for the formation of optically active products. renyi.hu

The inherent chirality of naturally occurring compounds can also be leveraged in what is known as chiral pool synthesis. For example, the selective dehydration of biomass-derived pentoses, such as L-arabinose and D-xylose, can produce chiral tetrahydrofuran derivatives. researchgate.net This method utilizes the stereocenters already present in the starting material to construct the chiral oxolane core. researchgate.net

Functional Group Interconversions Leading to the Methanol (B129727) Moiety

Once the 2-phenyloxolane ring system is constructed, the introduction of the methanol group at the C2 position is typically achieved through functional group interconversion. A common strategy is the reduction of a carboxylic acid or an ester group at the C2 position.

The reduction of esters to primary alcohols is a well-established transformation in organic synthesis. nih.gov Reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, readily converting a C2-ester substituted oxolane to the corresponding C2-hydroxymethyl derivative. nih.gov Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be used in combination with additives or under specific conditions. For instance, the reduction of aromatic esters to their corresponding alcohols can be achieved using a sodium borohydride-methanol system.

Similarly, carboxylic acids can be reduced to primary alcohols. LiAlH₄ is the reagent of choice for this transformation, proceeding through an aldehyde intermediate which is further reduced in situ. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols and is often preferred for its milder reaction conditions and enhanced safety profile.

A plausible synthetic route to (2-Phenyloxolan-2-yl)methanol would therefore involve the initial synthesis of 2-phenyloxolane-2-carboxylic acid or its corresponding ester, followed by reduction. The table below illustrates the reduction of various carbonyl compounds to alcohols, a key step in forming the methanol moiety.

| Starting Material | Reducing Agent | Product | Yield (%) | Reference |

| 4-Bromo-4-fluoro-2-hydroxymethyl-benzophenone | Potassium borohydride, ethanol | 4-Bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol | 79.4 | |

| Aromatic Esters (general) | NaBH₄-MeOH in refluxing THF | Corresponding Alcohols | 63-100 | |

| Carboxylic Acids (general) | LiAlH₄ | Primary Alcohols | - | |

| Esters (general) | LiAlH₄ | Primary Alcohols | - | nih.gov |

This table provides general yields for the reduction of classes of compounds and specific examples where available.

Exploration of Novel and Efficient Synthetic Routes

The development of more efficient and sustainable synthetic methods is a constant goal in organic chemistry. This includes the design of one-pot and multicomponent reactions, as well as the use of advanced catalytic systems.

One-Pot and Multicomponent Reactions

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are particularly powerful for rapidly building molecular complexity. renyi.hu

While a specific one-pot or multicomponent reaction for the direct synthesis of (2-Phenyloxolan-2-yl)methanol is not widely reported, the principles of these strategies are applicable to the synthesis of analogous heterocyclic structures. For example, a facile and efficient one-pot synthesis of 2-arylbenzoxazoles has been developed from 2-aminophenols and aldehydes. cdnsciencepub.com This reaction, catalyzed by hydrogen tetrachloroaurate (B171879) under an oxygen atmosphere, demonstrates the potential for cascade reactions to quickly generate complex heterocyclic systems. The conceptual application of such strategies, for instance, by designing a multicomponent reaction that brings together the necessary fragments to form the 2-phenyl-2-hydroxymethyl-oxolane skeleton in a single step, remains an attractive area for future research.

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible and often providing high levels of selectivity. Both transition metal catalysis and organocatalysis have been extensively used in the synthesis of tetrahydrofuran derivatives.

Transition Metal Catalysis: A variety of transition metals, including palladium, rhodium, iridium, and iron, have been used to catalyze the formation of oxolane rings. semanticscholar.orgresearchgate.net As mentioned previously, iron and iridium catalysts are effective for the cyclization of diols. semanticscholar.orgresearchgate.net Palladium-catalyzed reactions are also prominent. For example, a palladium-catalyzed asymmetric allylic substitution has been developed for the 6-endo-trig cyclization to synthesize 2-aryl-2H-chromenes, demonstrating the power of this approach for forming oxygen heterocycles. Nickel-catalyzed photoredox reactions have also been employed for the α-oxy C(sp³)-H arylation of cyclic ethers, offering a direct method for functionalizing the tetrahydrofuran ring. organic-chemistry.org

The following table showcases examples of transition metal-catalyzed reactions for the synthesis of heterocyclic compounds.

| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Reference |

| Diol Cyclodehydration | NHC-Ir(III) complex | 1-Phenyl-1,4-pentanediol | Substituted Tetrahydrofuran | 91 | researchgate.net |

| Asymmetric 1,4-Addition | Chiral Rhodium complex | Phenylboronic acid derivative, γ,δ-unsaturated carbonyl | Chiral Oxolane Precursor | - | nih.gov |

| Asymmetric Allylic Substitution | Palladium complex | Bis-acetate substrate | 2-Aryl-2H-chromene | 71 | |

| Diol Cyclization | Ferrocenium hexafluorophosphate | 4-Methyl-1-phenyl-1,4-pentanediol | Substituted Tetrahydrofuran | - | semanticscholar.org |

Yields are for specific examples within the cited references.

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can be used to induce enantioselectivity in a wide range of transformations. For the synthesis of chiral oxolanes, organocatalysts can be employed in reactions such as asymmetric Michael additions or aldol (B89426) reactions to set the stereocenters of the acyclic precursor prior to cyclization. For example, chiral amines and phosphoric acids have been used to catalyze the formation of chiral heterocycles with high enantioselectivity. The development of organocatalytic methods for the direct asymmetric cyclization to form substituted tetrahydrofurans is an active area of research.

Purification and Isolation Techniques in Academic Synthesis

The successful synthesis of (2-Phenyloxolan-2-yl)methanol and its analogs in an academic research setting is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities from the crude reaction mixture to obtain the target compound in high purity. The choice of purification strategy is often dictated by the physical state of the compound (solid or oil), its polarity, and the nature of the impurities. The most common techniques employed are column chromatography and recrystallization.

Column Chromatography

Flash column chromatography is a widely utilized purification method for non-volatile solid and oily compounds. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (the eluent). adarshcollege.in

In a typical procedure for a compound structurally similar to (2-Phenyloxolan-2-yl)methanol, such as (5-phenyltetrahydrofuran-2-yl)methanol, the crude product is first concentrated under reduced pressure. rsc.org This residue is then loaded onto a silica gel column. The separation is achieved by eluting the column with a solvent system of appropriate polarity. For the purification of (5-phenyltetrahydrofuran-2-yl)methanol, a mixture of ethyl acetate (B1210297) and n-hexane (1:1 or 1:3 v/v) has been successfully used as the eluent. rsc.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The pure fractions are then combined, and the solvent is removed by evaporation to yield the purified compound. rsc.org

For analogous structures, it is sometimes necessary to add a small amount of a basic modifier, like triethylamine (B128534) (NEt₃), to the eluent system to prevent the degradation of sensitive compounds on the acidic silica gel. core.ac.uk

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Example Value/Range |

| Stationary Phase | The solid adsorbent that separates the components of the mixture. | Silica gel (60-200 mesh) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the crude product through the stationary phase. | Ethyl acetate/n-hexane, Dichloromethane/Methanol |

| Eluent Composition | The ratio of solvents in the mobile phase, which is optimized to achieve good separation. | 1:3 to 1:1 (v/v) Ethyl acetate/n-hexane rsc.org |

| Loading Technique | The method used to apply the crude sample to the column. | Dry loading (adsorbing the sample onto a small amount of silica gel) or direct liquid loading. |

| Fraction Analysis | The method used to monitor the composition of the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization. |

Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. libretexts.org The principle relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system at different temperatures. libretexts.org Ideally, the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. rubingroup.org

The general procedure for recrystallization involves the following steps:

Solvent Selection : The choice of a suitable solvent is critical. rubingroup.org This is often determined by small-scale trial-and-error tests with various solvents of different polarities. mnstate.edu Common solvents for recrystallization include water, ethanol, methanol, acetone, ethyl acetate, and hexane. rubingroup.org Sometimes a solvent pair, consisting of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is less soluble), is used. mnstate.edu

Dissolution : The impure solid is dissolved in a minimal amount of the hot (boiling or near-boiling) solvent to form a saturated solution. libretexts.org

Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is filtered to remove them. mnstate.edu

Crystallization : The hot, saturated solution is allowed to cool slowly to room temperature, and then often in an ice bath, to induce crystallization of the desired compound. libretexts.orgrubingroup.org Slow cooling promotes the formation of larger, purer crystals. libretexts.org

Isolation : The purified crystals are collected by vacuum filtration, typically using a Büchner or Hirsch funnel. libretexts.orgmnstate.edu

Washing and Drying : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent. rubingroup.org

Table 2: Common Solvents for Recrystallization

| Solvent | Polarity | Boiling Point (°C) | Common Co-solvents |

| Water | High | 100 | Acetone, Methanol, Ethanol rubingroup.org |

| Methanol | High | 65 | Water, Diethyl ether, Benzene (B151609) rubingroup.org |

| Ethanol | High | 78 | Water, Diethyl ether, Benzene rubingroup.org |

| Acetone | Medium | 56 | Water, Hexane rubingroup.org |

| Ethyl Acetate | Medium | 77 | Hexane rubingroup.org |

| Dichloromethane | Low | 40 | Hexane |

| Toluene | Low | 111 | Ligroin mnstate.edu |

| Hexane | Low | 69 | Ethyl Acetate, Acetone |

The purity of the recrystallized (2-Phenyloxolan-2-yl)methanol can be assessed by techniques such as melting point determination, where a sharp melting range close to the literature value indicates high purity. libretexts.org

Comprehensive Spectroscopic Elucidation of 2 Phenyloxolan 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for a complete assignment of the molecule's structure.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For (2-Phenyloxolan-2-yl)methanol, the signals can be predicted based on the electronic effects of the adjacent phenyl, hydroxyl, and ether functional groups. The aromatic protons are expected to appear in the downfield region (7.2-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The methylene (B1212753) protons of the oxolane ring and the hydroxymethyl group will appear further upfield. The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho, meta, para) | 7.20 - 7.50 | Multiplet (m) | 5H |

| Oxolane C5-H₂ | ~3.90 | Multiplet (m) | 2H |

| Hydroxymethyl (-CH₂OH) | ~3.60 | Singlet (s) | 2H |

| Oxolane C3-H₂ | ~2.30 | Multiplet (m) | 2H |

| Oxolane C4-H₂ | ~1.95 | Multiplet (m) | 2H |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom. The quaternary carbon attached to the phenyl group, oxygen, and hydroxymethyl group (C2) is expected to be significantly downfield, as is the ipso-carbon of the phenyl ring.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ipso-C) | ~144 |

| Aromatic (ortho, meta, para-C) | 125 - 129 |

| Oxolane (C2 - Quaternary) | ~88 |

| Hydroxymethyl (-CH₂OH) | ~68 |

| Oxolane (C5) | ~67 |

| Oxolane (C3) | ~38 |

| Oxolane (C4) | ~26 |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For (2-Phenyloxolan-2-yl)methanol, key expected correlations would be between the adjacent methylene groups of the oxolane ring (C3-H₂ with C4-H₂, and C4-H₂ with C5-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It would be used to definitively link the predicted proton signals for the C3, C4, C5, and hydroxymethyl protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. Key HMBC correlations would be expected from the hydroxymethyl protons (-CH₂OH) to the quaternary carbon (C2) and the ipso-carbon of the phenyl ring, confirming the central connectivity of the molecule. Protons on the phenyl ring would show correlations to neighboring aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments. The molecular formula for (2-Phenyloxolan-2-yl)methanol is C₁₁H₁₄O₂, giving it a molecular weight of approximately 178.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 178 would be expected, though it may be weak for tertiary alcohols. The fragmentation pattern is predicted to be dominated by cleavages adjacent to the oxygen atoms and the stable phenyl group.

Alpha-Cleavage: The most likely fragmentation pathway would be the loss of the hydroxymethyl radical (•CH₂OH, 31 u), leading to a stable oxonium ion stabilized by the phenyl group at m/z = 147 .

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) at m/z = 160 is a common feature for alcohols.

Phenyl Group Fragmentation: A prominent peak at m/z = 105 could arise from further fragmentation, corresponding to a benzoyl-type cation [C₆H₅CO]⁺. A peak at m/z = 77 , corresponding to the phenyl cation [C₆H₅]⁺, is also highly probable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum of (2-Phenyloxolan-2-yl)methanol is expected to show several characteristic bands.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) | Medium-Strong |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1260 | C-O Stretch | Alcohol (tertiary) | Strong |

| ~1100 | C-O-C Stretch | Ether (cyclic) | Strong |

The most prominent feature would be the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol. The presence of both sp² and sp³ C-H stretches would also be evident, along with strong C-O stretching bands for both the alcohol and the ether functionalities in the fingerprint region (below 1500 cm⁻¹).

Advanced X-ray Spectroscopic Methods for Electronic and Local Structural Insights

While NMR, MS, and IR provide extensive structural information, advanced X-ray techniques can offer further insights, particularly into the solid-state structure and elemental composition.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of (2-Phenyloxolan-2-yl)methanol could be grown, SCXRD would provide the definitive three-dimensional structure. This technique would precisely determine all bond lengths, bond angles, and torsional angles. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which governs the material's packing and bulk properties.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the atoms in a sample. For (2-Phenyloxolan-2-yl)methanol, XPS would show signals for carbon and oxygen. High-resolution scans of the C 1s and O 1s regions could potentially distinguish between the different chemical environments. For example, the C 1s signal could be deconvoluted into components representing C-C (aromatic/aliphatic), C-O (ether), and C-OH (alcohol) bonds. Similarly, the O 1s signal could differentiate between the oxygen atom of the alcohol and the oxygen atom of the ether.

X-ray Absorption Spectroscopy (XAS) and Related Techniques (e.g., HERFD-XAS, EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of matter. nih.gov It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom by probing transitions of core electrons to unoccupied states. mdpi.com For (2-Phenyloxolan-2-yl)methanol, XANES at the oxygen K-edge could distinguish between the ether oxygen in the oxolane ring and the hydroxyl oxygen of the methanol (B129727) group, based on their different chemical environments. Carbon K-edge XANES could provide insights into the electronic structure of the various carbon atoms, such as the quaternary carbon, the phenyl ring carbons, and the other carbons of the oxolane ring.

EXAFS refers to the oscillations in the X-ray absorption coefficient at energies above the absorption edge. Analysis of the EXAFS region can yield precise information about the bond distances and coordination numbers of the atoms surrounding the absorbing element. mdpi.com For the target molecule, EXAFS studies at the oxygen K-edge could, in principle, determine the C-O bond lengths for both the ether and alcohol functionalities.

High-Energy Resolution Fluorescence Detected XAS (HERFD-XAS) is an advanced technique that can overcome some of the limitations of conventional XAS, offering significantly improved spectral resolution. diamond.ac.uk This would be particularly useful in resolving fine details in the XANES spectra of (2-Phenyloxolan-2-yl)methanol, helping to differentiate the electronic states of the closely related oxygen and carbon atoms.

Hypothetical XAS Data for (2-Phenyloxolan-2-yl)methanol

Without experimental data, a hypothetical data table can be constructed to illustrate the expected parameters that would be determined from an EXAFS analysis.

| Absorbing Atom | Scattering Atom | Coordination Number (N) | Bond Distance (R, Å) |

| O (ether) | C (quaternary) | 1 | ~1.43 |

| O (ether) | C (oxolane CH2) | 1 | ~1.43 |

| O (hydroxyl) | C (quaternary) | 1 | ~1.42 |

| C (quaternary) | O (ether) | 1 | ~1.43 |

| C (quaternary) | O (hydroxyl) | 1 | ~1.42 |

| C (quaternary) | C (phenyl) | 1 | ~1.52 |

| C (quaternary) | C (oxolane CH2) | 1 | ~1.54 |

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) is a photon-in/photon-out technique that probes the electronic structure of occupied electronic states. diamond.ac.ukwikipedia.org It is complementary to XAS, which probes unoccupied states. When a core electron is excited, an electron from a higher energy level can fill the core hole, emitting an X-ray photon in the process. The energy of this emitted photon is characteristic of the electronic transition and the chemical environment of the atom. wikipedia.org

Application of Operando Spectroscopic Techniques in Reaction Monitoring

Operando spectroscopy involves the characterization of a material or chemical system while it is functioning under realistic reaction conditions. nih.gov This approach provides crucial insights into reaction mechanisms, the nature of active species, and catalyst dynamics. nih.govnih.gov

For a reaction involving (2-Phenyloxolan-2-yl)methanol, such as its synthesis or its use as a reactant in a catalytic process, operando XAS could be employed to monitor changes in the electronic and geometric structure of a catalyst or the reactant itself in real-time. For instance, if the compound is involved in a reaction at a metal catalyst center, operando XAS at the metal's absorption edge could track changes in the metal's oxidation state and coordination environment as the reaction proceeds. nih.gov

Hypothetical Operando XAS Monitoring of a Reaction

Consider a hypothetical catalytic oxidation of the methanol group in (2-Phenyloxolan-2-yl)methanol. An operando XAS experiment could track the changes in a catalyst (e.g., a supported metal nanoparticle) as the reaction progresses.

| Time Point | Reaction Stage | Catalyst Oxidation State (Hypothetical) | Key Observation from XANES |

| t = 0 | Pre-reaction | Reduced (e.g., Pd(0)) | Edge position consistent with metallic state |

| t = 10 min | Reaction start | Partially Oxidized (e.g., Pd(δ+)) | Shift in absorption edge to higher energy |

| t = 30 min | Steady-state | Mixed-valent (e.g., Pd(0)/Pd(II)) | Stable edge position and white line intensity |

| t = 60 min | Reaction complete | Returns to Reduced State | Edge position shifts back to initial state |

This table illustrates how operando XAS could provide valuable kinetic and mechanistic information. However, it is important to reiterate that this is a conceptual illustration, as no such experimental data for (2-Phenyloxolan-2-yl)methanol has been found in the scientific literature.

Theoretical and Computational Investigations of 2 Phenyloxolan 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular behavior.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the ground-state properties of molecules. It offers a favorable balance between computational cost and accuracy. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for systems ranging from small molecules to large biological structures.

Molecular Geometry: DFT is used to perform geometry optimizations, which locate the minimum energy structure of a molecule. This process determines key parameters such as bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional arrangement of the atoms in (2-Phenyloxolan-2-yl)methanol.

Electronic Structure: DFT calculations reveal the distribution of electrons within the molecule. This includes the analysis of Mulliken atomic charges and natural bonding orbitals (NBO), which helps in understanding the charge distribution and the nature of chemical bonds (e.g., ionic vs. covalent character). mdpi.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting reactivity, as they highlight electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). researchgate.net

Gap Energies: The energy gap is a critical parameter derived from DFT calculations that correlates with the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability, meaning the molecule is less likely to undergo chemical reactions.

Table 1: Illustrative DFT-Calculated Properties for (2-Phenyloxolan-2-yl)methanol This table presents hypothetical data to illustrate the typical output of DFT calculations for this molecule.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -653.1234 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.47 |

| Dipole Moment (Debye) | 2.15 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are generally more computationally demanding than DFT but can provide higher accuracy, which is crucial for benchmarking other methods or when very precise energy values are needed.

For a molecule like (2-Phenyloxolan-2-yl)methanol, high-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. rsc.org These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—which is essential for accurately describing subtle electronic effects and intermolecular forces. They are particularly useful for obtaining precise electronic energies and for studying systems where DFT might be less reliable. rsc.orgresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a detailed picture of how reactants are converted into products. rsc.org

A key goal in studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.

Computational methods can locate the geometry of the transition state and calculate its energy. researchgate.net For reactions involving (2-Phenyloxolan-2-yl)methanol, this could include its synthesis or subsequent transformations. By connecting reactants, transition states, intermediates, and products on a potential energy surface, a complete reaction pathway can be mapped out. researchgate.net This analysis helps to understand reaction feasibility, predict product distributions, and explain stereochemical outcomes. researchgate.netpleiades.online

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. acs.org Computational studies must account for these solvation effects to provide realistic predictions.

There are two main approaches to modeling solvents:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.net This approach efficiently captures the bulk electrostatic effects of the solvent on the solute molecule.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing the system's behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For (2-Phenyloxolan-2-yl)methanol, MD simulations are particularly useful for:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape, identify the most stable conformers, and determine the energy barriers between them. cwu.edunih.gov This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its conformation.

Intermolecular Interactions: MD simulations can model how (2-Phenyloxolan-2-yl)methanol interacts with other molecules, such as solvent molecules or other reactants. nih.gov This provides insight into solvation structures, hydrogen bonding networks, and the initial steps of molecular recognition that precede a chemical reaction. researchgate.net

Integration of Machine Learning Approaches in Chemical Discovery

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the application of machine learning (ML) techniques directly to the chemical discovery and analysis of (2-Phenyloxolan-2-yl)methanol. While machine learning is a rapidly advancing field within drug discovery and materials science, its specific application to this compound is not documented in available research. biomedres.usuni.lumdpi.comnih.govresearchgate.netnih.govnih.gov

The field of chemical discovery has seen a transformative shift with the integration of ML, which offers the potential to accelerate the identification of novel therapeutics and materials by enabling predictive modeling on large and complex datasets. uni.luresearchgate.net These approaches are widely used for tasks such as target validation, virtual screening, and the optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. biomedres.usnih.gov Machine learning algorithms, including deep neural networks, are being trained on vast chemical datasets to predict molecular properties, reaction outcomes, and potential biological activities, thereby reducing the time and cost associated with traditional experimental methods. nih.govnih.gov

However, the successful application of ML is contingent on the availability of substantial and high-quality data for training and validation. nih.gov For many specific, non-blockbuster compounds like (2-Phenyloxolan-2-yl)methanol, such extensive datasets may not yet exist in the public or private domains. The generation of sufficient data through high-throughput screening or detailed computational studies is a necessary precursor to the effective implementation of ML models.

Although direct applications are not found, it is plausible that the principles of machine learning could be applied to (2-Phenyloxolan-2-yl)methanol and its derivatives in the future. For instance, ML models could be developed to predict the pharmacokinetic properties or potential therapeutic targets of a library of similar oxolane-containing compounds. Such an approach would first require the synthesis and experimental characterization of a diverse set of these molecules to generate the necessary training data.

Given the current state of research, a detailed discussion, including data tables and specific research findings on the integration of machine learning in the discovery of (2-Phenyloxolan-2-yl)methanol, cannot be provided. The absence of such focused studies underscores a potential area for future research, where the power of predictive modeling could be leveraged to explore the chemical space around this particular scaffold.

Strategic Role of 2 Phenyloxolan 2 Yl Methanol As a Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis Research

The 2-aryltetrahydrofuran motif, the core structure of (2-Phenyloxolan-2-yl)methanol, is a recurring structural element in a wide array of biologically active natural products, particularly within the lignan (B3055560) family. Lignans are a large class of polyphenolic compounds known for their diverse pharmacological properties. The stereoselective construction of the substituted tetrahydrofuran (B95107) ring is a critical challenge in the total synthesis of these molecules.

Research has demonstrated that building blocks analogous to (2-Phenyloxolan-2-yl)methanol are instrumental in accessing these complex natural products. Synthetic strategies often involve the stereoselective formation of 2,5-diaryl-tetrahydrofuran skeletons, which serve as the central core for numerous lignans. silvarigroup.comresearchgate.netnih.gov For instance, versatile synthetic routes have been developed for the synthesis of several tetrahydrofuran lignans, including (-)-Odoratisol C, (-)-Futokadsurin A, (-)-Veraguensin, (+)-Fragransin A2, (+)-Galbelgin, and (+)-Talaumidin. researchgate.net These syntheses underscore the importance of mastering the stereochemistry of the tetrahydrofuran core, a feature inherent in chiral precursors like (2-Phenyloxolan-2-yl)methanol.

The synthesis of these natural products often relies on key reactions that assemble the substituted tetrahydrofuran ring with high diastereoselectivity. Methods such as intramolecular cyclization of 1,4-diarylbutanediols, hydrogenation of furan (B31954) derivatives, and cycloaddition reactions are employed to construct this pivotal scaffold. digitellinc.com The (2-Phenyloxolan-2-yl)methanol structure represents a pre-formed, stereodefined starting point or intermediate that can significantly streamline the synthesis of such natural products by providing direct access to the required chiral core.

Table 1: Examples of Natural Products Featuring the 2-Aryltetrahydrofuran Core

| Natural Product | Class | Key Structural Feature |

| (+)-Galbelgin | Lignan | 2,5-Diaryl-3,4-dimethyltetrahydrofuran |

| (-)-Veraguensin | Lignan | 2,5-Diaryl-3,4-dimethyltetrahydrofuran |

| (+)-Talaumidin | Lignan | 2,5-Diaryl-3,4-dimethyltetrahydrofuran |

| (-)-Odoratisol C | Lignan | 2,5-Diaryl-3,4-dimethyltetrahydrofuran |

Scaffold for Heterocyclic Compound Development

The oxolane ring of (2-Phenyloxolan-2-yl)methanol serves as a robust and versatile template for the development of more complex heterocyclic systems. Nitrogen-containing heterocycles, in particular, are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The tetrahydrofuran moiety can be elaborated or used as a foundation to construct fused, bridged, or spirocyclic heterocyclic architectures.

One significant application is in the synthesis of spiro-heterocycles, a class of compounds with unique three-dimensional structures that are of great interest in drug discovery. The quaternary carbon at the 2-position of (2-Phenyloxolan-2-yl)methanol is an ideal anchor point for the construction of a spirocyclic system. Synthetic transformations can be designed to build a second ring that shares this carbon atom, leading to novel molecular frameworks. Methodologies for creating spiro-heterocycles often involve multi-component reactions or cycloadditions, where the pre-existing stereocenter on the oxolane ring can influence the stereochemical outcome of the newly formed ring.

Furthermore, the hydroxyl group offers a reactive handle for derivatization and ring-expansion or ring-transformation reactions. For example, activation of the hydroxyl group followed by intramolecular substitution with a suitably positioned nucleophile can lead to the formation of bicyclic ether systems or the incorporation of other heteroatoms. The inherent structure of the oxolane ring provides conformational rigidity, which is a desirable attribute in the design of molecules intended to interact with specific biological targets.

Application in the Construction of Advanced Organic Materials for Research

The application of (2-Phenyloxolan-2-yl)methanol specifically as a monomer or key component in the construction of advanced organic materials such as functional polymers, organic electronic materials, or photochromic systems is not extensively documented in the current scientific literature. Research into advanced materials often utilizes building blocks with specific electronic or photophysical properties, such as extended conjugation or specific chromophores.

While tetrahydrofuran (THF) itself is widely used as a solvent in polymer science for the synthesis of polymers like polyvinyl chloride (PVC) and in the production of polytetramethylene ether glycol (PTMEG), its role is typically that of a reaction medium rather than a functional monomeric unit. silvarigroup.com There are studies on creating chemical libraries based on mono- and bis-tetrahydrofuran rings for biological screening, which demonstrates the synthesis of diverse THF-based molecules, but these are not targeted toward materials science applications. nih.gov The potential for (2-Phenyloxolan-2-yl)methanol derivatives to be used in this field remains a largely unexplored area of research.

Design of Novel Ligands and Chiral Auxiliaries for Catalysis Research

The chiral nature of (2-Phenyloxolan-2-yl)methanol makes it an attractive candidate for applications in asymmetric catalysis. In this field, chiral molecules are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a product over the other. This control is achieved through the use of chiral auxiliaries, ligands, or catalysts.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. The (2-Phenyloxolan-2-yl)methanol moiety can be attached to a prochiral substrate, and its rigid, well-defined steric environment can effectively shield one face of the reactive center, forcing a reagent to attack from the less hindered face. After the reaction, the auxiliary can be cleaved and recovered. The effectiveness of such auxiliaries depends on their ability to induce high diastereoselectivity and the ease of their attachment and removal.

More significantly, the structure is a prime scaffold for the design of chiral ligands for metal-catalyzed asymmetric reactions. The hydroxyl group and the oxygen atom of the oxolane ring can act as donor atoms to coordinate with a metal center, forming a chiral metal complex. The phenyl group provides a bulky substituent that helps create a well-defined chiral pocket around the metal's active site.

Table 2: Potential Coordination Sites for Ligand Design

| Potential Donor Atom | Type of Interaction | Role in Catalysis |

| Hydroxyl Oxygen | Lewis Base (Coordination) | Forms a metal-alkoxide bond, creating a rigid chelate ring. |

| Oxolane Oxygen | Lewis Base (Coordination) | Participates in chelation to the metal center. |

By modifying the hydroxyl group to include other donor atoms (e.g., phosphorus, nitrogen), bidentate or multidentate ligands can be synthesized. These ligands can then be used in a variety of important asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The predictable conformation of the five-membered ring and the fixed orientation of its substituents are key features that allow for the rational design of ligands that can achieve high levels of enantioselectivity.

Emerging Research Directions and Future Perspectives on 2 Phenyloxolan 2 Yl Methanol Chemistry

Development of Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (2-Phenyloxolan-2-yl)methanol, this translates to the development of eco-friendly and efficient methods for its preparation and transformation. Key areas of focus are expected to include:

Catalytic Approaches: A shift away from stoichiometric reagents towards catalytic systems is a paramount goal. The use of earth-abundant metal catalysts, such as iron, for etherification reactions of benzylic alcohols presents a promising avenue. nih.govgoogle.com For instance, methods utilizing iron(III) chloride for symmetrical etherification and iron(II) chloride with a pyridine (B92270) bis-thiazoline ligand for non-symmetrical etherification of benzylic alcohols in green solvents like propylene (B89431) carbonate could be adapted for the synthesis of (2-Phenyloxolan-2-yl)methanol derivatives. nih.govgoogle.com

Renewable Feedstocks: The synthesis of the tetrahydrofuran (B95107) (oxolane) ring from renewable resources is a significant area of research. Lignocellulosic biomass can be a source for platform molecules that, through various chemical transformations, could lead to precursors for 2-substituted tetrahydrofurans.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. While not yet applied to (2-Phenyloxolan-2-yl)methanol specifically, the broader field of biocatalysis is rapidly expanding. Future research could explore the use of enzymes for the stereoselective synthesis of chiral derivatives of (2-Phenyloxolan-2-yl)methanol, a valuable pursuit for pharmaceutical applications.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Photochemical methods for the oxidation of benzylic alcohols to the corresponding carbonyl compounds using air as the oxidant are being developed. mdpi.com Such green oxidation protocols could be applied to (2-Phenyloxolan-2-yl)methanol to access related ketones and aldehydes.

A comparative look at traditional versus emerging sustainable methods highlights the potential for significant environmental and efficiency gains.

Table 1: Comparison of Synthetic Methodologies for Related Compounds

| Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages of Sustainable Approach |

|---|---|---|---|

| Etherification | Williamson ether synthesis (uses alkyl halides, strong bases) | Iron-catalyzed etherification in green solvents nih.govgoogle.com | Use of non-toxic, inexpensive catalysts; recyclable solvents; reduced waste. |

| Oxidation | Stoichiometric oxidants (e.g., permanganate, chromates) | Photocatalytic oxidation with air mdpi.com | Use of a green oxidant (air); mild reaction conditions; reduced hazardous waste. |

| Ring Synthesis | Petroleum-based starting materials | Synthesis from biomass-derived feedstocks | Use of renewable resources; potential for reduced carbon footprint. |

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving (2-Phenyloxolan-2-yl)methanol is crucial for the rational design of new synthetic methods and applications. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the formation and consumption of intermediates in reactions involving the oxolane ring or the benzylic alcohol moiety. This can be particularly insightful for studying complex catalytic cycles.

Advanced Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize transient species and reaction byproducts, offering clues into reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding spectroscopic data. For (2-Phenyloxolan-2-yl)methanol, DFT calculations could be employed to:

Model the transition states of ring-opening reactions of the oxolane moiety.

Investigate the energetics of different pathways for the oxidation of the benzylic alcohol.

Predict the spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of the molecule and its derivatives, aiding in their experimental characterization.

For example, DFT studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs have provided valuable insights into the factors governing the activation energies of these reactions. Similar computational investigations could be applied to understand the reactivity of the oxolane ring in (2-Phenyloxolan-2-yl)methanol.

Table 2: Application of Advanced Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to (2-Phenyloxolan-2-yl)methanol |

|---|---|---|

| In-situ NMR/IR | Real-time monitoring of reactants, intermediates, and products. | Elucidation of catalytic cycles in synthesis and transformations. |

| High-Resolution MS | Identification of transient species and byproducts. | Mapping of complex reaction networks. |

| Density Functional Theory (DFT) | Energetics of reaction pathways, transition state structures, predicted spectroscopic properties. | Rationalizing observed reactivity and guiding experimental design. |

Exploration of New Reactivity Modes and Transformation Pathways

Beyond its fundamental structure, the discovery of novel reactions and transformations of (2-Phenyloxolan-2-yl)methanol will expand its synthetic utility. Future research is likely to explore:

Ring-Opening Reactions: The oxolane ring, while relatively stable, can undergo ring-opening reactions under specific conditions. Lewis acid-initiated ring-opening of cyclic ethers is a well-established field, and applying these methods to (2-Phenyloxolan-2-yl)methanol could lead to a variety of functionalized linear products.

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly developing area of organic synthesis. Research into the selective C-H functionalization of the oxolane ring or the phenyl group of (2-Phenyloxolan-2-yl)methanol could provide direct routes to a wide range of derivatives, avoiding the need for pre-functionalized starting materials.

Radical Chemistry: The involvement of radical intermediates can lead to unique and powerful transformations. The study of free radical reactions of cyclic ethers has revealed novel rearrangements and addition reactions. Exploring the radical chemistry of (2-Phenyloxolan-2-yl)methanol could unveil new synthetic possibilities.

Photochemical Transformations: Light-induced reactions can access unique reactivity patterns. Photochemical ring expansion reactions of smaller cyclic ethers to form tetrahydrofuran derivatives have been reported, and similar strategies could be explored for the modification of the oxolane ring in (2-Phenyloxolan-2-yl)methanol.

Integration into Interdisciplinary Chemical Research Frameworks

The true potential of (2-Phenyloxolan-2-yl)methanol will be realized through its application in interdisciplinary research areas. The structural motifs present in this compound suggest several promising avenues for exploration:

Medicinal Chemistry: The tetrahydrofuran ring is a common scaffold in many biologically active natural products and pharmaceuticals. Given that derivatives of 2-phenylethanol (B73330) exhibit bacteriostatic activity, it is plausible that (2-Phenyloxolan-2-yl)methanol and its derivatives could be investigated for their potential biological activities. nih.gov The synthesis and screening of libraries of (2-Phenyloxolan-2-yl)methanol analogues could lead to the discovery of new therapeutic agents.

Materials Science: Benzylic alcohols and their derivatives are used as precursors for polymers and as components in various materials. Phenylmethanol, for instance, is used as a solvent for epoxy resin coatings and as a precursor to esters used in various applications. The unique combination of a rigid phenyl group and a flexible oxolane ring in (2-Phenyloxolan-2-yl)methanol could impart interesting properties to new polymers and materials.

Catalysis: The hydroxyl group of (2-Phenyloxolan-2-yl)methanol could be used to coordinate to metal centers, making it a potential ligand for catalytic applications. Furthermore, the oxolane ring could act as a directing group in catalytic reactions, enabling selective transformations at other parts of the molecule.

The journey into the chemistry of (2-Phenyloxolan-2-yl)methanol is just beginning. By embracing sustainable methodologies, advanced analytical and computational tools, novel reactivity paradigms, and interdisciplinary collaborations, the scientific community can unlock the full potential of this intriguing molecule.

Q & A

Q. What are the common synthetic routes for (2-Phenyloxolan-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : (2-Phenyloxolan-2-yl)methanol is typically synthesized via catalytic hydrogenation of substituted furan derivatives or through Grignard reactions involving tetrahydrofuran analogs. For example, reacting 2-phenyloxolane with formaldehyde under acidic conditions can yield the target alcohol. Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., THF vs. DCM) significantly affect stereochemical outcomes and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be used to confirm the structure of (2-Phenyloxolan-2-yl)methanol?

- Methodological Answer :

- NMR : H NMR should show a triplet for the oxolane ring protons (δ 1.8–2.2 ppm) and a singlet for the hydroxyl-bearing methylene group (δ 3.5–3.8 ppm). C NMR will confirm the quaternary carbon at the oxolane-phenyl junction (δ 80–85 ppm).

- IR : A broad O-H stretch (~3400 cm) and C-O-C ether vibrations (~1100 cm) are characteristic.

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and hydrogen bonding. SHELX programs are robust for small-molecule refinement, though high-resolution data (>1.0 Å) is critical to avoid overfitting .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported reactivity data for (2-Phenyloxolan-2-yl)methanol in oxidation studies?

- Methodological Answer : Discrepancies in oxidation outcomes (e.g., ketone vs. carboxylic acid formation) may arise from solvent effects or catalyst choice. Systematic validation should include:

- Controlled kinetic studies : Monitor reaction progress using GC-MS to identify intermediates.

- Computational modeling : Compare DFT-calculated activation energies for competing pathways (e.g., radical vs. ionic mechanisms).

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C vs. RuO) under inert vs. aerobic conditions. Collaborative replication of conflicting studies is advised to isolate variables .

Q. How can the compound’s toxicity profile be assessed for safe handling in laboratory settings?

- Methodological Answer :

- In vitro assays : Use HepG2 cell lines to measure IC values for cytotoxicity.

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to detect reactive intermediates (e.g., epoxides).

- Environmental safety : Follow EPA guidelines for waste disposal (high-production-volume chemicals), including neutralization of alcoholic byproducts before incineration .

Q. What advanced techniques are recommended for studying (2-Phenyloxolan-2-yl)methanol’s role in asymmetric catalysis?

- Methodological Answer :

- Chiral derivatization : Convert the alcohol to a Mosher ester for enantiomeric excess determination via F NMR.

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to assess stereoselective acetylation rates.

- Mechanistic probes : Isotopic labeling (O in the oxolane ring) can track oxygen transfer in catalytic cycles, as seen in analogous furan methanol systems .

Q. How do crystallographic data and computational models align in predicting the compound’s solid-state behavior?

- Methodological Answer :

- SHELXL refinement : Compare experimental (X-ray) and DFT-optimized (Gaussian, B3LYP/6-311+G**) bond lengths and angles. Discrepancies >0.05 Å suggest lattice packing effects.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) to explain polymorphism. Tools like CrystalExplorer integrate well with SHELX outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.